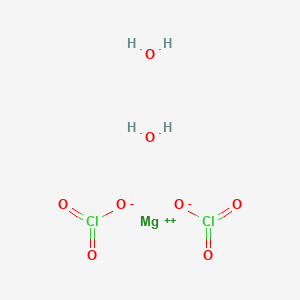
Magnesium chlorate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium chlorate dihydrate is an inorganic compound with the chemical formula Mg(ClO₃)₂·2H₂O . It is a crystalline solid that is highly soluble in water. This compound is primarily used as an oxidizing agent in various chemical reactions and has applications in both industrial and laboratory settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium chlorate dihydrate can be synthesized through the reaction of magnesium hydroxide with chloric acid. The reaction is as follows:
Mg(OH)2+2HClO3→Mg(ClO3)2+2H2O
The reaction is typically carried out at room temperature, and the resulting solution is then evaporated to obtain the crystalline dihydrate form.
Industrial Production Methods
In industrial settings, this compound is produced by reacting magnesium oxide with chloric acid. The reaction is similar to the laboratory synthesis but is conducted on a larger scale. The reaction mixture is then concentrated and crystallized to obtain the dihydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium chlorate dihydrate undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to magnesium chloride and oxygen gas.
Decomposition: Upon heating, it decomposes to produce magnesium chloride and oxygen gas.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.
Decomposition: Heating the compound to temperatures above 300°C will cause it to decompose.
Major Products Formed
Oxidation: The major products are oxidized organic compounds and magnesium chloride.
Reduction: The major products are magnesium chloride and water.
Decomposition: The major products are magnesium chloride and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Magnesium chlorate dihydrate has several scientific research applications, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential use in antimicrobial treatments due to its strong oxidizing properties.
Industry: Used in the production of other chemicals and as a bleaching agent in the paper and textile industries.
Wirkmechanismus
The mechanism by which magnesium chlorate dihydrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other compounds, leading to their oxidation. This property makes it useful in various chemical reactions and industrial processes. The molecular targets and pathways involved include the oxidation of organic and inorganic compounds, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium chlorate: Similar oxidizing properties but different solubility and reactivity.
Potassium chlorate: Also a strong oxidizing agent but has different thermal stability.
Calcium chlorate: Similar applications but different solubility and reactivity.
Uniqueness
Magnesium chlorate dihydrate is unique due to its specific solubility, reactivity, and the presence of magnesium ions, which can have additional effects in certain reactions. Its dihydrate form also makes it distinct from other chlorates, providing different physical and chemical properties.
Eigenschaften
Molekularformel |
Cl2H4MgO8 |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
magnesium;dichlorate;dihydrate |
InChI |
InChI=1S/2ClHO3.Mg.2H2O/c2*2-1(3)4;;;/h2*(H,2,3,4);;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
YTXOASNCVSJHNM-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















